3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound with the molecular formula C15H13F3N2O It is characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to a benzamide structure
Mechanism of Action
Target of Action
Similar compounds have been shown to target receptor tyrosine kinases .
Mode of Action
It’s known that benzamide moieties can form hydrogen bonds with residues in the target proteins . The trifluoromethyl group can also enhance drug potency by forming key hydrogen bonding interactions with the protein .
Biochemical Pathways
Similar compounds have been shown to modulate the serotonergic system .
Pharmacokinetics
The compound is described as a white to brown solid that is stable at room temperature , which may influence its bioavailability.
Result of Action
Similar compounds have been shown to exhibit antidepressant-like effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with 4-amino-3-methylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, increased yield, and reduced production time. The use of automated systems ensures consistent quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
- 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]benzamide
- 3-amino-4-methyl-N-[3-(difluoromethyl)phenyl]benzamide
Uniqueness
3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in interacting with biological targets compared to its analogs .
Properties
IUPAC Name |
3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-9-5-6-10(7-13(9)19)14(21)20-12-4-2-3-11(8-12)15(16,17)18/h2-8H,19H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJIABFMPQBAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23410-19-7 |
Source
|
Record name | 3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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